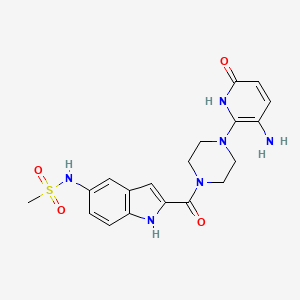

6'-HydroxyN-DesisopropylDelavirdine

Description

Cytochrome P450-Mediated Catalytic Processes in Metabolite Formation

The biotransformation of delavirdine to 6'-hydroxy N-desisopropyl delavirdine occurs through two primary cytochrome P450 (CYP)-dependent steps: N-desalkylation and pyridine ring hydroxylation . N-desalkylation involves the removal of the isopropyl group from the parent compound, yielding N-desisopropyl delavirdine, which subsequently undergoes hydroxylation at the C-6' position of the pyridine ring.

Human liver microsomal studies using radiolabeled delavirdine revealed that CYP3A4 catalyzes both steps, with hydroxylation occurring at a slower rate than desalkylation. The reaction mechanism for hydroxylation involves the insertion of an oxygen atom into the pyridine ring, forming a transient epoxide intermediate that rearranges to the stable 6'-hydroxy derivative. This process requires NADPH-dependent cytochrome P450 reductase to transfer electrons during the catalytic cycle.

Table 1: Key Catalytic Parameters for Delavirdine Metabolite Formation in Human Liver Microsomes

| Reaction | Enzyme | $$ K_M $$ (µM) | $$ V_{max} $$ (nmol/min/mg) | Intrinsic Clearance (µL/min/mg) |

|---|---|---|---|---|

| N-desalkylation | CYP3A4 | 5.4 ± 1.4 | 0.44 ± 0.01 | 81.5 |

| 6'-hydroxylation | CYP3A4 | 6.8 ± 0.8 | 0.07 ± 0.02 | 10.3 |

| N-desalkylation | CYP2D6 | 10.9 ± 0.8 | 0.12 ± 0.03 | 11.0 |

Data derived from recombinant enzyme assays and human microsomal studies.

Role of CYP3A4 and CYP2D6 Isoenzymes in Oxidative Transformations

CYP3A4 is the principal enzyme responsible for 6'-hydroxy N-desisopropyl delavirdine formation, accounting for approximately 80% of total metabolic clearance in humans. Inhibition studies with ketoconazole (a CYP3A4-selective inhibitor) reduced delavirdine hydroxylation by 85% in human liver microsomes, whereas quinidine (a CYP2D6 inhibitor) caused only 20% inhibition. This aligns with kinetic data showing CYP3A4’s lower $$ K_M $$ (5.4 µM) compared to CYP2D6 (10.9 µM), indicating higher substrate affinity for CYP3A4.

CYP2D6 contributes to interindividual variability in metabolite formation. In microsomes from CYP2D6-poor metabolizers, 6'-hydroxylation rates decreased by 15–30%, suggesting compensatory CYP3A4 upregulation. However, CYP2D6’s role becomes negligible at higher delavirdine concentrations due to enzyme saturation, as evidenced by nonlinear pharmacokinetics in clinical studies.

Table 2: Enzyme Contributions to Delavirdine Metabolism

| Enzyme | Metabolic Pathway | Contribution (%) | Inhibition Sensitivity |

|---|---|---|---|

| CYP3A4 | N-desalkylation | 75 | Ketoconazole |

| CYP3A4 | 6'-hydroxylation | 85 | Ketoconazole |

| CYP2D6 | N-desalkylation | 25 | Quinidine |

Kinetic Analysis of Desalkylation and Hydroxylation Reactions

Michaelis-Menten kinetics revealed distinct saturation profiles for N-desalkylation and hydroxylation. N-desalkylation exhibits a $$ V{max} $$ of 0.44 nmol/min/mg in human microsomes, nearly sixfold higher than hydroxylation (0.07 nmol/min/mg), indicating rate-limiting hydroxylation. The apparent $$ KM $$ for delavirdine desalkylation (6.8 µM) closely matches plasma concentrations observed at therapeutic doses (5–10 µM), suggesting first-order kinetics under clinical conditions.

At supratherapeutic doses (>20 µM), hydroxylation becomes saturated, leading to disproportionate increases in parent drug exposure. This nonlinearity arises from CYP3A4 autoinhibition, as delavirdine binds irreversibly to the enzyme’s heme moiety, reducing catalytic turnover.

Table 3: Kinetic Parameters of Delavirdine Metabolism Across Species

| Species | $$ K_M $$ (µM) | $$ V_{max} $$ (nmol/min/mg) | Intrinsic Clearance (µL/min/mg) |

|---|---|---|---|

| Human | 6.8 | 0.44 | 64.7 |

| Rat | 4.4 | 0.60 | 136.4 |

| Dog | 12.6 | 0.07 | 5.6 |

| Monkey | 7.2 | 0.15 | 20.8 |

Interspecies Variability in Hepatic Microsomal Metabolism

Interspecies differences in delavirdine metabolism are pronounced. Rat microsomes exhibit the highest intrinsic clearance (136.4 µL/min/mg) due to elevated CYP3A1/2 activity, while dog microsomes show the lowest (5.6 µL/min/mg). These variations correlate with observed in vivo pharmacokinetics: rats eliminate delavirdine 20-fold faster than dogs.

Notably, 6'-hydroxylation is absent in dogs, which instead favor pyridine ring-cleavage pathways. Conversely, monkeys and humans share qualitatively similar metabolite profiles, with 6'-hydroxy N-desisopropyl delavirdine constituting 10–15% of total metabolites. Such disparities underscore the limitations of extrapolating preclinical data to humans without enzyme-specific adjustments.

Table 4: Interspecies Metabolic Pathway Prevalence

| Species | N-desalkylation (%) | 6'-Hydroxylation (%) | Pyridine Cleavage (%) |

|---|---|---|---|

| Human | 60 | 15 | 25 |

| Rat | 70 | 10 | 20 |

| Dog | 30 | 0 | 70 |

| Monkey | 65 | 12 | 23 |

Metabolite distribution based on radiolabeled studies.

Properties

Molecular Formula |

C19H22N6O4S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-[2-[4-(3-amino-6-oxo-1H-pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C19H22N6O4S/c1-30(28,29)23-13-2-4-15-12(10-13)11-16(21-15)19(27)25-8-6-24(7-9-25)18-14(20)3-5-17(26)22-18/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,22,26) |

InChI Key |

BGMBSVSNLDPVGY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=O)N4)N |

Origin of Product |

United States |

Preparation Methods

Overview of Delavirdine Synthesis as a Basis

The synthesis of this compound is closely related to that of delavirdine, from which it is derived as a metabolite. The patented synthesis route of delavirdine involves several key intermediates and reaction steps that can be adapted or modified for the preparation of its hydroxy desisopropyl metabolite.

Key Synthetic Steps Relevant to this compound

Starting Materials: The synthesis begins with 2-chloro-3-EL-970 (a chloropyridine derivative) and 5-nitroindoline-2-carboxylic acid ethyl ester.

Intermediate Formation: The 2-chloro-3-EL-970 undergoes nucleophilic addition and sodium cyanoborohydride reduction to yield 2-(1-piperazinyl)-3-[(1-methylethyl) amino] pyridine, a key intermediate (II).

Hydrolysis and Reduction: The 5-nitroindoline-2-carboxylic acid ethyl ester is hydrolyzed under alkaline conditions to 5-nitroindoline-2-carboxylic acid, which is then reduced by Raney nickel catalysis under normal temperature and pressure to 5-aminoindoline-2-carboxylic acid.

Methylsulfonylation: The amino intermediate is methylsulfonylated using methylsulfonyl chloride in the presence of an acid-binding agent to produce 5-methylsulfonylamido indoline-2-carboxylic acid (III).

Acyl Chloride Formation and Coupling: The methylsulfonyl amido intermediate (III) is converted to its acyl chloride derivative using thionyl chloride and then coupled with intermediate (II) to form delavirdine.

Adaptation for this compound

The this compound can be prepared by introducing a hydroxyl group at the 6' position and removing the isopropyl group from the nitrogen. This can be achieved by:

Demethylation/Debenzylation: Using selective N-dealkylation reactions to remove the isopropyl group from delavirdine or its intermediates.

Hydroxylation: Introducing a hydroxyl group enzymatically or chemically at the 6' position on the aromatic or heterocyclic ring system, typically via oxidation reactions.

Metabolic Simulation: Chemical synthesis mimicking the human metabolic pathway, such as using cytochrome P450 enzyme mimetics or chemical oxidants to hydroxylate and remove the isopropyl group.

Experimental Conditions

Reaction Temperatures: Typically between 0°C and 80°C depending on the step, with nucleophilic substitutions and reductions occurring at 25–80°C.

Reaction Times: Vary from 2 to 15 hours, optimized for each step to maximize yield and purity.

Solvents: Mixed solvents such as tetrahydrofuran (THF) and methanol are used for certain steps, especially during hydrolysis and coupling.

Acid Binding Agents: Saturated sodium carbonate or salts of wormwood are employed to neutralize acids during methylsulfonylation.

Yield and Purity Considerations

The patented synthesis emphasizes fewer steps, safer reagents, and higher yields compared to earlier methods. The key to obtaining this compound with high purity lies in:

Careful control of reaction times and temperatures.

Use of selective reagents for N-dealkylation and hydroxylation.

Purification steps such as recrystallization or chromatography to isolate the desired metabolite.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic addition and reduction of chloropyridine | Sodium cyanoborohydride | 25–80 | 4–15 | Forms intermediate (II) |

| 2 | Hydrolysis of nitroindoline ester | Alkaline solution, ethanol | Ambient | 6–15 | Produces 5-nitroindoline-2-carboxylic acid |

| 3 | Catalytic hydrogenation of nitro group | Raney Ni, H2 | Ambient | Variable | Yields 5-aminoindoline-2-carboxylic acid |

| 4 | Methylsulfonylation | Methylsulfonyl chloride, acid binding agent | Ambient | Variable | Produces methylsulfonyl amido intermediate (III) |

| 5 | Conversion to acyl chloride and coupling | Thionyl chloride, coupling with (II) | 0–40 | 2–14 | Forms delavirdine |

| 6 | N-dealkylation and hydroxylation | Selective oxidants or enzymatic mimetics | Controlled | Variable | Yields this compound |

Research Findings and Analytical Data

Metabolic Pathway: this compound is a known human metabolite of delavirdine, primarily formed in the liver and kidney cytoplasm.

Pharmacological Relevance: The metabolite retains some biological activity and is important for understanding the pharmacokinetics and metabolism of delavirdine.

Analytical Methods: Characterization of the compound typically involves NMR, mass spectrometry, and chromatographic techniques to confirm hydroxylation and N-dealkylation.

Chemical Reactions Analysis

Types of Reactions

6’-HydroxyN-DesisopropylDelavirdine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

6’-HydroxyN-DesisopropylDelavirdine has several scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential effects on cellular processes and its role in inhibiting viral replication.

Medicine: Explored for its therapeutic potential in treating viral infections, particularly HIV.

Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of 6’-HydroxyN-DesisopropylDelavirdine involves binding directly to viral reverse transcriptase (RT) and blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This disruption occurs by interfering with the enzyme’s catalytic site, thereby inhibiting viral replication .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences between 6’-Hydroxy N-Desisopropyl Delavirdine and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 6’-Hydroxy N-Desisopropyl Delavirdine | C₁₉H₂₂N₆O₄S | 430.48 | 6’-hydroxy group, desisopropyl modification |

| Delavirdine (Parent Compound) | Not explicitly provided* | ~457.56 (estimated) | Isopropyl group, no 6’-hydroxy substitution |

| 6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate | C₁₉H₂₂N₆O₇S₂ | 510.54 | Sulfate ester at 6’-hydroxy group |

*Delavirdine’s molecular formula is inferred from its metabolite data.

The sulfate metabolite further increases molecular weight by 80.06 g/mol due to sulfation, a common Phase II metabolic process enhancing water solubility for excretion .

Pharmacological and Regulatory Differences

Delavirdine vs. 6’-Hydroxy Metabolites

- Activity : Delavirdine directly inhibits HIV-1 reverse transcriptase. Its metabolites, including 6’-Hydroxy N-Desisopropyl Delavirdine and its sulfate derivative, are presumed less active but may contribute to overall drug clearance profiles .

- Regulatory Status : Delavirdine is a licensed therapeutic agent, whereas its metabolites are restricted research chemicals requiring specialized permits and handling .

Comparison with Other NNRTIs

While evidence lacks direct data on other NNRTIs (e.g., Efavirenz, Nevirapine), BHAP derivatives like Delavirdine are distinguished by their piperazine rings and heteroaryl groups. The 6’-hydroxy modification in 6’-Hydroxy N-Desisopropyl Delavirdine may reduce cytotoxicity compared to the parent compound, though this remains speculative without explicit study data.

Handling and Stability

- 6’-Hydroxy N-Desisopropyl Delavirdine : Requires cold-chain logistics, has a short shelf life, and is produced only on-demand due to instability .

- Delavirdine : Commercially available with standardized storage protocols (room temperature, longer shelf life).

- Sulfate Metabolite : Stability data unspecified, but all derivatives are shipped at room temperature unless stated otherwise .

Q & A

Q. What theoretical frameworks are most applicable to this compound’s research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.